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Compound of Interest

Compound Name:
4-(4-Fluorophenoxy)-3-

methylbenzaldehyde

CAS No.: 1270878-66-4

Cat. No.: B1489358

Get Quote

CAS: 1270878-66-4 | Molecular Formula: C₁₄H₁₁FO₂[1]

Executive Summary & Chemical Identity
4-(4-Fluorophenoxy)-3-methylbenzaldehyde represents a specialized scaffold in the

synthesis of bioactive ether-linked aromatics. Structurally, it bridges the gap between

established pyrethroid intermediates (such as 4-fluoro-3-phenoxybenzaldehyde) and next-

generation kinase inhibitor backbones.

Its core utility lies in the phenoxy-benzaldehyde motif, where the aldehyde serves as a versatile

"warhead" for reductive aminations, Wittig olefinations, or oxidations, while the fluorinated ether

linkage provides metabolic stability and lipophilic interactions crucial for binding affinity in both

agrochemical and pharmaceutical targets.
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Parameter Technical Specification

CAS Number 1270878-66-4

IUPAC Name 4-(4-fluorophenoxy)-3-methylbenzaldehyde

Molecular Weight 230.24 g/mol

Exact Mass 230.0743 g/mol

LogP (Predicted) ~3.8 (High Lipophilicity)

Physical State
Viscous oil or low-melting solid (depending on

purity)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Strategic Synthesis & Process Chemistry
As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (SNAr)

pathway over metal-catalyzed Ullmann coupling for this specific substrate. The presence of the

aldehyde group at the para-position relative to the leaving group provides sufficient electron-

withdrawing activation to facilitate direct displacement, avoiding the heavy metal contamination

associated with copper or palladium catalysis.

The Preferred Route: SNAr Displacement
The reaction couples 4-chloro-3-methylbenzaldehyde (or its fluoro-analog) with 4-fluorophenol.

Substrate Selection: While 4-fluoro-3-methylbenzaldehyde reacts faster due to the high

electronegativity of fluorine stabilizing the Meisenheimer complex, 4-chloro-3-

methylbenzaldehyde is the cost-effective industrial choice. The reaction requires slightly

higher temperatures but significantly reduces raw material costs.

Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(4-Fluorophenoxy)-3-methylbenzaldehyde via SNAr.

Reagents:
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4-Chloro-3-methylbenzaldehyde (1.0 eq)[2]

4-Fluorophenol (1.1 eq)

Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, micronized)

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [0.5 M conc.]

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with 4-chloro-3-methylbenzaldehyde (10 mmol) and 4-

fluorophenol (11 mmol) in anhydrous DMF (20 mL).

Base Addition: Add micronized K₂CO₃ (15 mmol). Note: Micronization is critical to increase

surface area for the heterogeneous base.

Thermal Activation: Heat the mixture to 110–120°C under an inert atmosphere (N₂).

Causality: The aldehyde activates the ring, but the 3-methyl group provides slight steric

hindrance and electron donation, necessitating higher temperatures than a non-

methylated analog.

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (aldehyde)

should be consumed within 4–6 hours.

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product is lipophilic

and will oil out or precipitate.

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH

(to remove excess phenol) followed by Brine.

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography

(Gradient: 0-10% EtOAc in Hexane).

Mechanistic Pathway & Workflow
The following diagram illustrates the SNAr mechanism and the critical decision points in the

synthesis.
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Figure 1: Synthetic workflow for the SNAr production of the target compound, highlighting the

critical transition state and potential side-reaction risks.

Reactivity Profile & Application Scaffolding
The 4-(4-Fluorophenoxy)-3-methylbenzaldehyde molecule is not a final drug but a high-

value Intermediate. Its reactivity is dominated by the aldehyde functionality, which serves as a

"divergent point" for library synthesis.

Structural Significance in Drug Design
Fluorine Effect: The para-fluorine on the phenoxy ring blocks metabolic oxidation at the most

reactive site (C4), extending the half-life of the final molecule (metabolic blocking).

3-Methyl Conformational Lock: The methyl group ortho to the ether linkage restricts the

rotation of the phenoxy ring relative to the benzaldehyde core. This pre-organizes the

molecule into a specific conformation, often enhancing binding affinity in protein pockets

(e.g., kinase ATP-binding sites).

Downstream Transformations
Researchers typically utilize this CID for the following transformations:

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃

Secondary Benzylamines. (Common in GPCR ligands).

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates
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Styrenyl derivatives.

Oxidation: Conversion to Benzoic Acid

Amide coupling to form bi-aryl ether amides.

Analytical Characterization (Expectations)
To validate the synthesis, the following spectral signatures must be confirmed:

¹H NMR (CDCl₃, 400 MHz):

~9.9 ppm (s, 1H, CHO). Distinctive aldehyde singlet.

~2.3 ppm (s, 3H, Ar-CH₃). Methyl group singlet.

~6.8–7.8 ppm (m, 7H, Ar-H). Aromatic region showing two distinct spin systems (1,2,4-
trisubstituted ring and 1,4-disubstituted ring).

¹⁹F NMR:

Single peak around

-115 to -120 ppm (relative to CFCl₃).

IR Spectroscopy:

Strong C=O stretch at ~1690–1700 cm⁻¹.

C-O-C ether stretch at ~1240 cm⁻¹.

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[2]

Hazards:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]

Handling: The aldehyde is prone to air oxidation (forming the benzoic acid crust). Store

under inert gas (Argon/Nitrogen) at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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